

# 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole chemical properties

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## Compound of Interest

**Compound Name:** 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole

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An In-depth Technical Guide to the Chemical Properties of **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole**

**Executive Summary:** This document provides a comprehensive technical overview of **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The guide details the molecule's core physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, and explores its characteristic reactivity and spectroscopic signature. By integrating the strong electron-withdrawing properties of the 2-nitro-4-(trifluoromethyl)phenyl moiety with the versatile pyrrole scaffold, this compound serves as a valuable building block for novel therapeutics and functional materials. Particular attention is given to its potential applications in drug discovery, drawing parallels with structurally related molecules investigated as modulators of protein aggregation in neurodegenerative diseases.

## Introduction: The Architectural and Electronic Profile

The N-arylpyrrole scaffold is a privileged motif in a multitude of biologically active molecules and functional materials.<sup>[1]</sup> The specific compound, **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole**, is distinguished by the unique electronic characteristics of its N-phenyl substituent. This substituent is decorated with two potent electron-withdrawing groups: a nitro group ( $\text{NO}_2$ ) ortho to the point of attachment and a trifluoromethyl group ( $\text{CF}_3$ ) in the para position.

The cumulative inductive and resonance effects of these groups render the attached pyrrole ring significantly electron-deficient. This has profound implications for the molecule's reactivity, stability, and intermolecular interactions. The trifluoromethyl group, in particular, is a cornerstone of modern drug design, often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.<sup>[2][3]</sup> The nitro group, also a strong electronic modifier, is a feature in several small molecules designed to inhibit the aggregation of proteins like alpha-Synuclein, a process implicated in Parkinson's disease.<sup>[4]</sup> This guide elucidates the chemical properties stemming from this unique molecular architecture.

## Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The properties of **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole** are dominated by its aromatic character and the influence of its highly fluorinated and nitrated substituent.

Property	Value / Description	Rationale & Significance
Molecular Formula	<chem>C11H7F3N2O2</chem>	Confirms the elemental composition of the molecule.
Molecular Weight	256.18 g/mol [5]	Essential for all stoichiometric calculations in synthesis and analysis.
Appearance	Expected to be a crystalline solid at room temperature.	N-arylpyrroles are typically solids. Purification can be achieved via recrystallization or chromatography.
Lipophilicity (LogP)	Predicted to be high.	The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability but may also affect solubility in aqueous media.[2][3]
Acidity (pKa)	The pyrrole N-H proton is absent. The C-H protons are weakly acidic.	The electron-withdrawing phenyl ring enhances the acidity of the pyrrole C-H protons compared to unsubstituted pyrrole.
Dipole Moment	A significant molecular dipole is expected.	The strong electron-withdrawing nature of the <chem>NO2</chem> and <chem>CF3</chem> groups creates a substantial charge separation across the molecule.

## Synthesis and Mechanistic Insights

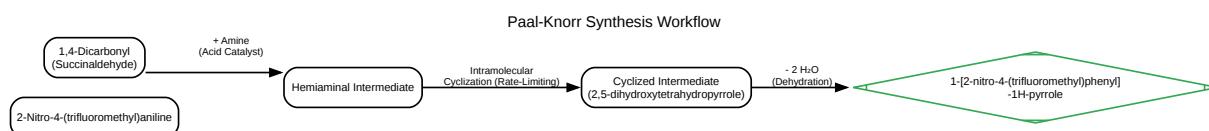
The construction of the N-arylpyrrole core can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

## Paal-Knorr Synthesis

This classical method remains one of the most direct routes to N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[6]

Reaction: Succinaldehyde (a 1,4-dicarbonyl equivalent) reacts with 2-nitro-4-(trifluoromethyl)aniline in the presence of a weak acid catalyst to form the target N-arylpvrrole.

Mechanism: The reaction proceeds through a well-established pathway involving the formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7][8] The use of a weak acid like acetic acid is crucial to catalyze the condensation steps without promoting the acid-catalyzed self-condensation of the dicarbonyl compound into a furan, which can be a competing side reaction at lower pH.[9]



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### Paal-Knorr synthesis mechanism.

#### Experimental Protocol: Paal-Knorr Synthesis

- To a solution of 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (0.2 M), add 2,5-dimethoxytetrahydrofuran (1.1 eq), which serves as a stable precursor to succinaldehyde.
- Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-water.

- Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole**.

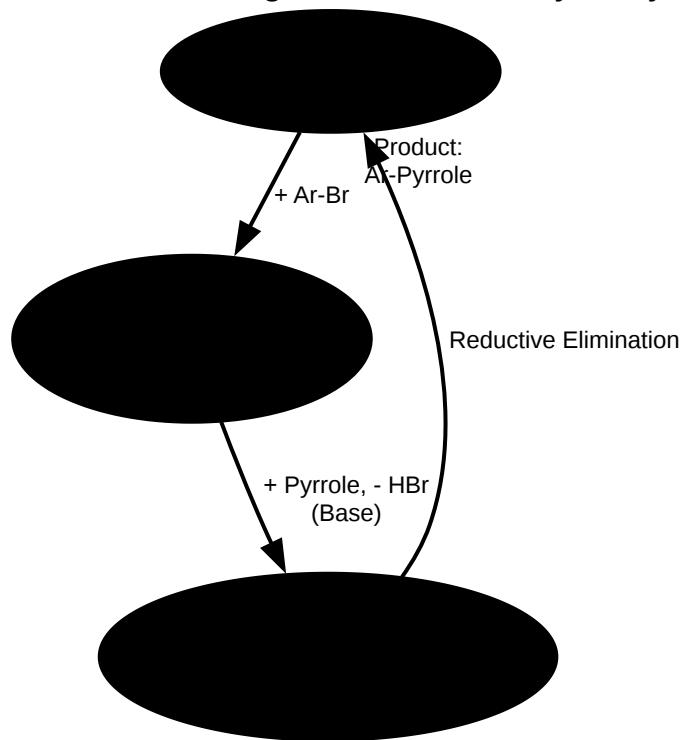
## Buchwald-Hartwig Amination

A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the C-N bond between pyrrole and an aryl halide. [\[10\]](#)[\[11\]](#)

Reaction: Pyrrole is coupled with 1-bromo-2-nitro-4-(trifluoromethyl)benzene using a palladium catalyst, a phosphine ligand, and a base.

Mechanism: The catalytic cycle is a hallmark of modern cross-coupling chemistry.[\[12\]](#) It begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide. The resulting Pd(II) complex then coordinates with the deprotonated pyrrole (pyrrolide). The final, irreversible step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[\[12\]](#) The choice of ligand is critical and often requires screening to optimize the reaction.

## Buchwald-Hartwig Amination Catalytic Cycle

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## Buchwald-Hartwig amination cycle.

## Experimental Protocol: Buchwald-Hartwig Amination

- In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), pyrrole (1.2 eq), a palladium source (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
- Add a strong, non-nucleophilic base, such as sodium tert-butoxide ( $\text{NaOtBu}$ , 1.4 eq).
- Add anhydrous, degassed toluene as the solvent.
- Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

- Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

## Spectroscopic Characterization

The structural elucidation of **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole** relies on standard spectroscopic techniques. The predicted data below are based on the known effects of the substituents on the pyrrole and phenyl rings.[13]

Technique	Predicted Spectral Features
<sup>1</sup> H NMR	Pyrrole Protons: The H <sub>2</sub> /H <sub>5</sub> protons ( $\alpha$ to N) will appear as a triplet downfield from the H <sub>3</sub> /H <sub>4</sub> protons ( $\beta$ to N), which will appear as a separate triplet. Due to the electron-withdrawing N-substituent, all pyrrole protons will be shifted downfield compared to unsubstituted pyrrole ( $\delta$ 6.1-6.7). Phenyl Protons: The three protons on the phenyl ring will appear in the aromatic region ( $\delta$ 7.5-8.5) with complex splitting patterns (doublets and doublets of doublets) due to ortho and meta coupling.
<sup>13</sup> C NMR	Pyrrole Carbons: Two distinct signals for the C <sub>2</sub> /C <sub>5</sub> and C <sub>3</sub> /C <sub>4</sub> carbons. Phenyl Carbons: Six signals, including quaternary carbons attached to the pyrrole, nitro, and trifluoromethyl groups. The CF <sub>3</sub> carbon will appear as a quartet due to C-F coupling.
<sup>19</sup> F NMR	A single, sharp singlet corresponding to the three equivalent fluorine atoms of the CF <sub>3</sub> group.
Mass Spec (EI)	Molecular Ion (M <sup>+</sup> ): A prominent peak at m/z = 256.18. Fragmentation: Characteristic losses of NO <sub>2</sub> (m/z = 210), and fragmentation of the pyrrole ring.

## Chemical Reactivity and Derivatization

The reactivity of the molecule is twofold, involving potential transformations on both the pyrrole and phenyl rings.

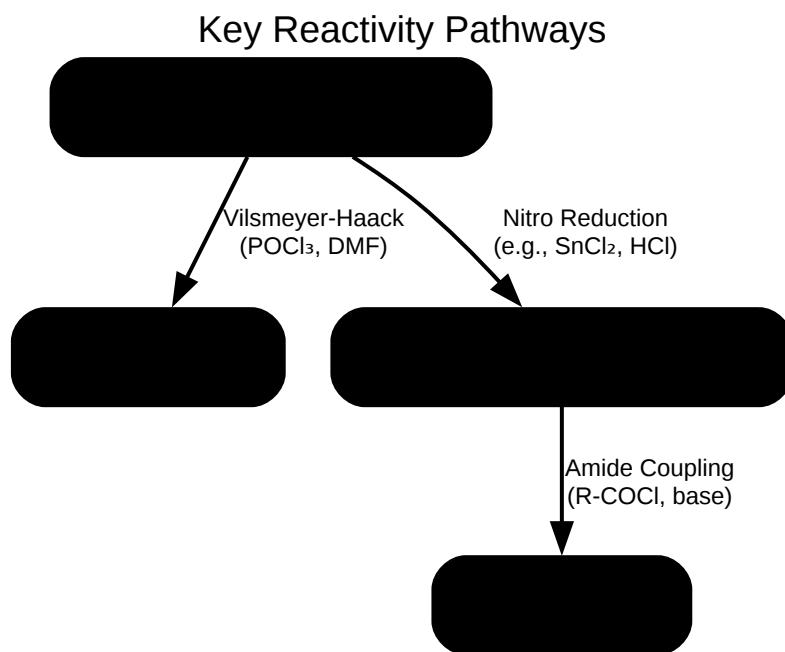
## Electrophilic Aromatic Substitution

The pyrrole ring is inherently electron-rich and readily undergoes electrophilic substitution, typically at the C<sub>2</sub> position.[14] However, the strongly deactivating N-phenyl substituent in this

molecule significantly reduces the nucleophilicity of the pyrrole ring. While challenging, electrophilic substitution reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation may still proceed under forcing conditions, yielding the 2-substituted derivative.[14]

## Reduction of the Nitro Group

The nitro group on the phenyl ring is a versatile functional handle for further derivatization. It can be selectively reduced to an aniline (amino group) using various standard reagents, such as tin(II) chloride ( $\text{SnCl}_2$ ) in HCl, or catalytic hydrogenation ( $\text{H}_2$  over Pd/C). This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide coupling, and sulfonamide formation, making it a key step in synthesizing libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.



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Potential derivatization pathways.

## Potential Applications in Research and Development

The unique combination of a pyrrole core and a nitro-trifluoromethyl-phenyl substituent positions this molecule as a valuable intermediate for several high-value applications.

- Medicinal Chemistry: Pyrrole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[15][16] The specific 2-nitro-4-(trifluoromethyl)phenyl moiety has been explored in the development of small molecule inhibitors of alpha-Synuclein fibril formation, a key pathological process in Parkinson's disease.[4] This makes the title compound an excellent starting point for synthesizing novel agents targeting neurodegenerative disorders. The reduction of the nitro group to an amine provides a critical vector for diversification to explore SAR.
- Materials Science: N-arylpyrroles can serve as monomers for the synthesis of conductive polymers. The electronic properties of the resulting polymer can be fine-tuned by the substituents on the aryl ring. The strong dipole and potential for intermolecular interactions (e.g.,  $\pi$ - $\pi$  stacking) make this compound an interesting candidate for creating novel organic electronic materials.

## Safety and Handling

As a novel chemical entity, **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole** should be handled with care, assuming it may be hazardous. The following precautions are based on the known toxicology of its constituent parts, such as pyrrole, nitroaromatics, and organofluorine compounds.[17][18]

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[19]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents and acids.[17]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

**1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole** is a synthetically accessible and chemically versatile molecule. Its properties are defined by an electron-deficient pyrrole ring, a

consequence of the powerful electron-withdrawing N-aryl substituent. This electronic nature governs its reactivity and provides multiple handles for derivatization, most notably through the selective reduction of the nitro group. The structural motifs present in the molecule are highly relevant to modern drug discovery, particularly in the field of neurodegenerative diseases. This guide provides the foundational chemical knowledge for researchers to effectively synthesize, characterize, and utilize this promising compound in their scientific endeavors.

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